molecular formula C14H13N3OS2 B5594498 2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide

2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B5594498
M. Wt: 303.4 g/mol
InChI Key: BLDVUMNFRYOLJA-UHFFFAOYSA-N
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Description

2-{[2-(Thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide is a synthetic organic compound designed for research applications in medicinal chemistry and drug discovery. This molecule integrates multiple privileged pharmacophores into a single structure, featuring a 2-(thiophen-2-yl)-1H-indole core linked to an acetohydrazide functional group via a sulfanyl bridge. Its unique architecture makes it a valuable intermediate for generating novel chemical libraries and investigating new therapeutic agents. Research into structurally related compounds suggests potential applications in antiviral and antimicrobial studies. For instance, 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have been identified as novel inhibitors of Human Respiratory Syncytial Virus (RSV) replication in vitro, functioning through mechanisms such as inhibition of membrane fusion and viral genome replication/transcription . Additionally, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have demonstrated significant antibacterial activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Myobacterium tuberculosis , and have shown an ability to inhibit biofilm formation . The thiophene moiety is a well-established scaffold in medicinal chemistry, known for improving physicochemical properties and binding affinity in drug-receptor interactions, and is present in several FDA-approved pharmaceuticals . The acetohydrazide group is a versatile synthon, commonly used in the production of various heterocyclic compounds and pharmaceutically important molecules . Researchers can utilize this compound as a key precursor for further structural optimization and as a probe for studying the mechanism of action of hybrid indole-thiophene derivatives. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(2-thiophen-2-yl-1H-indol-3-yl)sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c15-17-12(18)8-20-14-9-4-1-2-5-10(9)16-13(14)11-6-3-7-19-11/h1-7,16H,8,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDVUMNFRYOLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide typically involves multi-step reactions starting from readily available precursors One common method involves the initial formation of the indole and thiophene rings, followed by their coupling through a sulfanyl linkage

    Formation of Indole and Thiophene Rings: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes. The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

    Coupling Reaction: The indole and thiophene rings are coupled using a sulfanyl linkage, typically through a nucleophilic substitution reaction.

    Introduction of Acetohydrazide Group: The final step involves the reaction of the coupled product with hydrazine hydrate to introduce the acetohydrazide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrogen atoms on the indole and thiophene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Overview

The compound 2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide is a derivative of thiophene and indole, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including anticancer, antibacterial, and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiophene and indole derivatives. For instance, research indicates that derivatives of 2-(thiophen-2-yl)-1H-indole exhibit significant cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116) cells. These compounds may exert their effects through mechanisms such as:

  • Inducing cell cycle arrest.
  • Modulating apoptosis pathways.
  • Regulating key signaling molecules like IL-6 and C-Myc .

Antibacterial Properties

The incorporation of thiophene and indole structures has been linked to enhanced antibacterial activity. Compounds with similar scaffolds have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Thiophene derivatives are recognized for their anti-inflammatory properties. The potential application of this compound in treating inflammatory diseases may arise from its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Condensation Reactions : Utilizing thiophene and indole derivatives in the presence of suitable catalysts.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

Case Study 1: Anticancer Evaluation

A study synthesized a series of thiophene-indole derivatives and evaluated their anticancer activity against HCT-116 cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle modulation .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of thiophene-based compounds. The results demonstrated that these compounds effectively inhibited the growth of multiple bacterial strains, highlighting their potential as new antibacterial agents.

Mechanism of Action

The mechanism of action of 2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity.

    Molecular Targets: The compound can interact with enzymes involved in cellular metabolism, such as kinases and proteases. It can also bind to receptors on the cell surface, influencing signal transduction pathways.

    Pathways Involved: By modulating the activity of these targets, the compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Acetohydrazide Derivatives

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of thiophene and indole rings. Below is a comparative analysis with related derivatives:

Compound Core Structure Substituents Key Features Biological Activity Ref.
Target Compound Indole-thiophene-sulfanyl-acetohydrazide Thiophen-2-yl at indole C2, sulfanyl bridge Enhanced π-π interactions; potential dual hydrophobic/electronic effects Hypothesized anticancer, antimicrobial (based on analogues)
2-(1H-Indol-3-yl)-N′-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide (7e) Indole-acetohydrazide 5-Nitro-2-oxoindolin-3-ylidene High melting point (289–291°C); nitro group enhances electron-withdrawing effects Antiproliferative activity against breast cancer cells
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (10) Triazole-thioacetohydrazide Triazole, dimethylamino benzylidene Triazole improves metabolic stability; inhibits cancer cell migration (IC50: <10 μM) Antimetastatic candidate
(E)-N′-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (228) Benzimidazole-acetohydrazide Ethylthio, dihydroxybenzylidene Strong α-glucosidase inhibition (IC50: 6.10 ± 0.5 μM) Antidiabetic activity
N′-[(3-cyanophenyl)methylidene]-N-methyl-2-(thiophen-2-yl)acetohydrazide Thiophene-acetohydrazide Cyanophenyl, methyl group Thiophene enhances charge transfer; moderate COX-1 inhibition Anti-inflammatory potential

Thermal and Physicochemical Properties

  • Melting Points : Indole-acetohydrazides typically exhibit high melting points (>250°C) due to hydrogen bonding (e.g., 7d: >300°C ). The thiophene-sulfanyl group may lower melting points slightly by introducing conformational flexibility.
  • Thermal Stability : 2-(1H-Indol-3-yl)acetohydrazide derivatives decompose at ~200–300°C, with mass loss attributed to hydrazide breakdown . The target compound’s stability may vary based on sulfur’s oxidative susceptibility.

Biological Activity

2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide, a compound featuring both indole and thiophene moieties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:

  • Formation of the Indole Ring : This is often achieved through Fischer indole synthesis.
  • Introduction of the Thiophene Ring : A cross-coupling reaction is employed to incorporate the thiophene moiety.
  • Attachment of the Sulfanyl Acetic Acid Group : This is accomplished via a nucleophilic substitution reaction.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, one study evaluated various synthesized derivatives against HCT-116 (colon cancer) and other cancer cell lines, revealing promising results in inhibiting cell proliferation. The mechanism involved modulation of the cell cycle and apoptosis induction in cancer cells .

CompoundCell LineIC50 (μM)Mechanism
1HCT-11612.5Apoptosis induction
2MCF7 (breast)15.0Cell cycle arrest
3A549 (lung)10.0ROS generation

Antioxidant Activity

The antioxidant potential of this compound was assessed using the ABTS assay, where it demonstrated significant free radical scavenging activity. The results indicated that certain derivatives had lower IC50 values compared to ascorbic acid, suggesting superior antioxidant capabilities .

CompoundIC50 (μg/mL)Comparison to Ascorbic Acid
A28.23Better
B30.03Standard

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies showed effective inhibition against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases .

The biological activity of this compound is attributed to its structural components:

  • Indole Moiety : Known for interacting with various receptors and enzymes, modulating their activity.
  • Thiophene Ring : Enhances binding affinity and specificity towards biological targets.
  • Sulfanyl Acetic Acid Group : Contributes to solubility and bioavailability.

Study on Anticancer Efficacy

A comprehensive study synthesized multiple derivatives of the compound and evaluated their anticancer efficacy against several cancer types including colon, lung, breast, and skin cancers. The results highlighted that specific modifications in the structure significantly enhanced anticancer activity .

Structure-Activity Relationship (SAR)

Research into SAR revealed that introducing hydrophilic groups at strategic positions improved biological activity. For example, compounds with hydroxyl groups exhibited superior effects compared to those with amino or thiol groups .

Q & A

Q. How can metabolic stability be predicted for this hydrazide derivative?

  • Methodology :
  • Microsomal Incubation : Use liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., hydrazide cleavage) .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to anticipate drug-drug interactions .

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